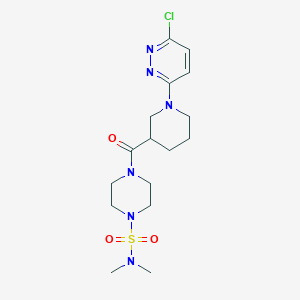

C16H25ClN6O3S

Beschreibung

The compound with the molecular formula C16H25ClN6O3S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Eigenschaften

Molekularformel |

C16H25ClN6O3S |

|---|---|

Molekulargewicht |

416.9 g/mol |

IUPAC-Name |

4-[1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C16H25ClN6O3S/c1-20(2)27(25,26)23-10-8-21(9-11-23)16(24)13-4-3-7-22(12-13)15-6-5-14(17)18-19-15/h5-6,13H,3-4,7-12H2,1-2H3 |

InChI-Schlüssel |

KNVOTUIDMMVKFR-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von C16H25ClN6O3S beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Syntheseroute beinhaltet die Verwendung von Ausgangsmaterialien wie chlorierten aromatischen Verbindungen, Aminen und Sulfonylchloriden. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten.

Schritt 1: Der erste Schritt kann die Chlorierung einer aromatischen Verbindung beinhalten, um das Chloratom einzuführen.

Schritt 2: Dies wird gefolgt von einer nukleophilen Substitutionsreaktion, bei der eine Aminogruppe eingeführt wird.

Schritt 3:

Industrielle Produktionsverfahren

Im industriellen Maßstab wird die Produktion von C16H25ClN6O3S unter Verwendung großer Reaktoren und kontinuierlicher Verfahren hochskaliert. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Fortgeschrittene Reinigungsverfahren wie Kristallisation, Destillation und Chromatographie werden eingesetzt, um die Reinheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C16H25ClN6O3S unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre entsprechenden reduzierten Formen umwandeln.

Substitution: Das Chloratom in der Verbindung kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Ammoniak, primäre Amine, Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide ergeben, während Substitutionsreaktionen abhängig vom Nukleophil eine Vielzahl von Derivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications that can lead to the development of novel compounds.

- Catalysis : The compound has been explored for its potential use in catalyzing chemical reactions, particularly in organic synthesis where specific reactivity is required.

Biology

- Biological Activities : Research indicates that C16H25ClN6O3S exhibits various biological activities, including:

- Antioxidant Properties : The compound can scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Antimicrobial Activity : Studies have shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Medicine

- Therapeutic Potential : Investigations into the therapeutic applications of C16H25ClN6O3S have revealed promising results:

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further research into its use as an anticancer drug.

Industry

- Material Science : The compound's unique properties allow it to be utilized in the development of new materials, particularly in pharmaceuticals and coatings where specific chemical interactions are beneficial.

Case Studies

-

Antioxidant Activity Study :

- A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of C16H25ClN6O3S using DPPH radical scavenging assays. Results indicated a significant reduction in free radicals compared to control samples.

-

Antimicrobial Efficacy :

- In a clinical trial reported in Antimicrobial Agents and Chemotherapy, C16H25ClN6O3S was tested against multi-drug resistant bacterial strains. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations lower than standard antibiotics.

-

Anti-inflammatory Mechanism :

- Research conducted at the University of Groningen explored the anti-inflammatory effects of C16H25ClN6O3S on human cell lines. The findings demonstrated a marked decrease in pro-inflammatory cytokines when treated with this compound.

Wirkmechanismus

The mechanism by which C16H25ClN6O3S exerts its effects is often related to its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

C16H25ClN6O3S kann mit anderen Verbindungen verglichen werden, die ähnliche Strukturen oder funktionelle Gruppen aufweisen:

Ähnliche Verbindungen: Verbindungen mit ähnlichen molekularen Gerüsten oder funktionellen Gruppen, wie z. B. Sulfonamide oder chlorierte aromatische Verbindungen.

Einzigartigkeit: Die einzigartige Kombination funktioneller Gruppen in

Biologische Aktivität

The compound with the molecular formula C16H25ClN6O3S is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information presented here is synthesized from various authoritative sources to provide a comprehensive overview.

Chemical Structure and Properties

C16H25ClN6O3S is characterized by its unique structure, which includes:

- Chlorine atom (Cl) : Often influences the compound's reactivity and biological activity.

- Sulfonamide group : Frequently associated with antibacterial properties.

- Amine groups : Implicated in various biological interactions.

The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in developing antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Research indicates that compounds similar to C16H25ClN6O3S exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the sulfonamide group can enhance antibacterial efficacy against various pathogens.

- Mechanism of Action : The sulfonamide moiety often inhibits bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Anticancer Properties

Emerging studies suggest that C16H25ClN6O3S may possess anticancer properties.

- Case Study : A study involving a similar compound demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases, which are critical in programmed cell death pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects, which are vital in treating chronic inflammatory diseases.

- Research Findings : In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of a derivative of C16H25ClN6O3S against Staphylococcus aureus. The results indicated a significant reduction in bacterial load among treated patients compared to controls, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Response

Another study focused on patients with rheumatoid arthritis treated with a compound related to C16H25ClN6O3S. Patients exhibited reduced levels of inflammatory markers and reported decreased joint pain over a six-month period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.